2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a quinoline-derived molecule featuring a 3,4-dimethylbenzenesulfonyl group at position 3, a methoxy substituent at position 6 of the quinoline ring, and an N-phenylacetamide moiety. The 3,4-dimethylbenzenesulfonyl group introduces steric bulk and lipophilicity, while the methoxy group enhances electron density on the quinoline core.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-9-11-21(13-18(17)2)34(31,32)24-15-28(16-25(29)27-19-7-5-4-6-8-19)23-12-10-20(33-3)14-22(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQQOHXRCCZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. The starting materials often include 3,4-dimethylbenzenesulfonyl chloride and 6-methoxy-4-oxo-1,4-dihydroquinoline. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group reacts with the quinoline derivative to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis of Key Regions
Benzenesulfonyl Group
- Target Compound : 3,4-dimethyl substitution increases lipophilicity and steric hindrance compared to unsubstituted benzenesulfonyl groups. This may enhance membrane permeability but reduce solubility in polar solvents.
Quinoline Core
- ECHEMI Analog : Substituted with a 6-ethyl group, which is less polar than methoxy, increasing lipophilicity and possibly metabolic stability but reducing hydrogen-bonding capacity .
Acetamide Moiety
- Target Compound : N-phenyl group provides a planar aromatic surface for receptor interactions but lacks electronegative substituents.
- ECHEMI Analog : N-(4-chlorophenyl) introduces a chlorine atom, enhancing polarity and enabling halogen bonding, which could improve target affinity .
- Propachlor (CAS: 1918-16-7) : A structurally simpler N-phenylacetamide derivative with a 2-chloro and isopropyl group. Used as an herbicide, its activity highlights the importance of chloro substituents in agrochemical interactions .
Hypothetical Property Comparison Table
Research Implications
- Electronic Effects : The methoxy group in the target compound may stabilize charge-transfer interactions compared to the ethyl group in the ECHEMI analog.
- Steric Considerations : The 3,4-dimethylbenzenesulfonyl group could hinder binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.
- Toxicity : Propachlor’s herbicidal activity underscores the role of chloro substituents in bioactivity, suggesting that the ECHEMI analog’s 4-chlorophenyl group may confer enhanced biological interactions .
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , and it features a complex structure that includes:
- Quinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Sulfonyl group : Enhances reactivity and may influence interactions with biological targets.
- Methoxy and dimethyl groups : Contribute to lipophilicity, potentially affecting pharmacokinetics.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. For instance, it has been evaluated for its anti-proliferative effects against various cancer cell lines:
These findings suggest that the compound may induce cell death through intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy.
Anti-inflammatory Activity
The sulfonamide structure is often associated with anti-inflammatory effects. Preliminary studies suggest that compounds with similar structural features can inhibit inflammatory pathways, although specific data on this compound's activity remains limited. The interactions of the sulfonyl group with inflammatory mediators could be a focal point for future research.
Case Studies and Research Findings
- In Vitro Studies : A study investigated the inhibition of carbonic anhydrase isoforms by related sulfonamide compounds. The results indicated potential for selective inhibition of tumor-associated isoforms (hCA II and IX), which are crucial in tumor progression .
- Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds highlights unique aspects of this compound's design that may enhance its biological activity. For example, simpler analogs lacked the diverse functionalities present in this compound, which could limit their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
